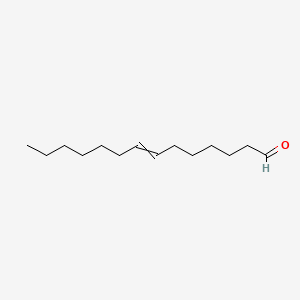

(Z)-Tetradec-7-enal

描述

Significance in Chemical Ecology Research

(Z)-tetradec-7-enal is a significant compound in the field of chemical ecology, primarily due to its role as a sex pheromone in numerous insect species. herts.ac.uk Chemical ecology studies the chemical interactions between living organisms and their environment, and pheromones are a key aspect of this communication.

Research has identified this compound as a critical component of the sex pheromones of several moth species. For instance, it is a key attractant for the citrus flower moth (Prays citri) and the olive moth (Prays oleae), both of which are significant agricultural pests. herts.ac.uk In the case of the moth Spaelotis clandestina, synthetic this compound has been shown to be the sole attractive component of its sex pheromone, highlighting its importance in the moth's reproductive cycle.

Furthermore, studies on the leafminer moth Antispila oinophylla, which infests grapevines, have identified this compound as one of two essential compounds for attracting males. researchgate.net Field trapping experiments have demonstrated that a specific blend of (Z)-5-tetradecenal and this compound is necessary for the effective attraction of male A. oinophylla. researchgate.net This knowledge is instrumental in developing species-specific pest management strategies that utilize pheromone-baited traps for monitoring and controlling insect populations, thereby protecting crops like olives and citrus fruits. herts.ac.uk

Beyond its role in insect reproduction, some studies suggest that certain plants produce this compound as a defense mechanism against herbivores. smolecule.com The presence of this compound in plants can deter feeding by particular insects, indicating its role in plant-animal interactions and co-evolution. smolecule.com

Interdisciplinary Research Perspectives on Alkenals

The study of alkenals such as this compound extends beyond chemical ecology, branching into various other scientific fields and fostering interdisciplinary research.

In the realm of biotechnology and synthetic chemistry , the unique structure of this compound presents interesting challenges and opportunities. Organic chemists have developed various methods for its synthesis, including the Wittig reaction and hydroformylation, to produce the specific Z-isomer required for biological activity. smolecule.com These synthetic routes are crucial for producing the large quantities of the pheromone needed for agricultural applications.

Furthermore, preliminary research has indicated that this compound may possess antimicrobial properties . smolecule.com While more investigation is needed to confirm its efficacy, this opens up potential avenues for research in medicine and food preservation. The study of how this compound interacts with microbial life forms is an emerging area of interdisciplinary inquiry.

The broader study of alkenals and other volatile organic compounds (VOCs) is a rich field for interdisciplinary science, connecting plant biology, insect behavior, microbiology, and atmospheric chemistry. mdpi.com These compounds play a vital role in the chemical language of the natural world, and understanding their production, function, and ecological impact requires a collaborative approach from scientists across multiple disciplines. huji.ac.ilresearchgate.net

Structure

3D Structure

属性

分子式 |

C14H26O |

|---|---|

分子量 |

210.36 g/mol |

IUPAC 名称 |

tetradec-7-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3 |

InChI 键 |

AVHNDAZRNRAYTP-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC=CCCCCCC=O |

产品来源 |

United States |

Advanced Synthetic Methodologies for Z Tetradec 7 Enal

Stereoselective Total Synthesis Approaches

The creation of (Z)-Tetradec-7-enal with a high degree of stereoselectivity is paramount. The biological activity and chemical reactivity of such molecules are intrinsically linked to their geometric configuration. Therefore, synthetic strategies are designed to control the formation of the Z-isomer, minimizing the presence of the corresponding E-isomer.

Lindlar's Catalyst-Mediated Hydrogenation and Oxidation Pathways

A prominent and reliable method for the synthesis of (Z)-alkenes involves the partial hydrogenation of an alkyne precursor using a poisoned catalyst, followed by oxidation of a terminal alcohol to the desired aldehyde. This two-step approach offers excellent control over the stereochemistry of the double bond.

The synthesis of this compound often commences with the precursor 7-Tetradecyne-1-ol. lookchem.com This alkynol serves as the foundational scaffold upon which the characteristic (Z)-alkene and aldehyde functionalities are installed. The synthesis of this precursor itself can be achieved through various established organometallic coupling reactions, providing a versatile entry point to the target molecule.

The subsequent step is the partial hydrogenation of the alkyne in 7-Tetradecyne-1-ol to yield (Z)-Tetradec-7-en-1-ol. This transformation is selectively accomplished using Lindlar's catalyst, which is palladium supported on calcium carbonate and poisoned with a substance like lead acetate (B1210297) or quinoline. wikipedia.org This "poisoning" deactivates the catalyst just enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. masterorganicchemistry.comnumberanalytics.com The reaction is typically conducted under a hydrogen atmosphere in a suitable solvent such as hexane (B92381) or ethyl acetate.

| Reaction Step | Reactant | Key Reagent/Catalyst | Product |

| Partial Hydrogenation | 7-Tetradecyne-1-ol | Lindlar's Catalyst, H₂ | (Z)-Tetradec-7-en-1-ol |

| Oxidation | (Z)-Tetradec-7-en-1-ol | Pyridinium chlorochromate (PCC) | This compound |

This table outlines the key transformations in the synthesis of this compound starting from 7-Tetradecyne-1-ol.

The high selectivity for the Z-isomer during Lindlar's catalyst-mediated hydrogenation is a result of the syn-addition of hydrogen atoms to the alkyne triple bond. wikipedia.orgvedantu.com The alkyne molecule adsorbs onto the surface of the palladium catalyst. chemistrytalk.org The hydrogen, also adsorbed on the metal surface, is then delivered to the same face of the alkyne, resulting in the formation of a cis- or Z-alkene. wikipedia.orgvedantu.com

The "poison" in the Lindlar's catalyst, such as lead or quinoline, plays a crucial role by modifying the electronic and steric properties of the palladium surface. numberanalytics.com It deactivates the most active sites, preventing over-reduction to the alkane and enhancing the selectivity for the alkene product. wikipedia.orgnumberanalytics.com This controlled deactivation is key to achieving high yields of the desired Z-isomer. samaterials.com

Once (Z)-Tetradec-7-en-1-ol is obtained, the final step is its oxidation to the aldehyde, this compound. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to avoid isomerization of the sensitive Z-double bond. libretexts.orglumenlearning.com

Several reagents are suitable for this transformation. Pyridinium chlorochromate (PCC) is a widely used oxidizing agent that effectively converts primary alcohols to aldehydes without significant side reactions. libretexts.orglumenlearning.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758). lumenlearning.com

Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (around -60 °C), followed by the addition of a hindered base like triethylamine. harvard.edunumberanalytics.com The mild conditions of the Swern oxidation make it particularly suitable for substrates with sensitive functional groups. harvard.edunumberanalytics.com Careful control of the reaction temperature is essential to minimize side product formation. numberanalytics.comnumberanalytics.com

Table of Common Oxidizing Agents for Primary Alcohols to Aldehydes:

| Oxidizing Agent/System | Typical Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Mild, selective, but chromium-based. lumenlearning.comchemistryviews.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane, -78 to -60 °C | High yields, mild, avoids heavy metals. harvard.edunumberanalytics.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild, neutral conditions, good for sensitive substrates. chemistryviews.org |

This table summarizes common reagents for the selective oxidation of primary alcohols to aldehydes.

Mechanistic Aspects of Z-Isomer Selectivity in Hydrogenation

Epoxide Ring-Opening Strategies

An alternative synthetic route to aldehydes involves the oxidative cleavage of an epoxide ring. This method can offer high yields and stereochemical control depending on the starting epoxide.

A specific application of this strategy for synthesizing this compound involves the periodic acid (HIO₄) cleavage of cis-7,8-Epoxy-14(Z)-heneicosene. Periodic acid is known to cleave vicinal diols, and it can also effect the oxidative cleavage of epoxides, often proceeding through a diol intermediate. researchgate.netnih.gov

In this synthetic pathway, the cis-epoxide is treated with periodic acid, or its salt sodium periodate, in a suitable solvent system such as aqueous tetrahydrofuran (B95107) (THF) or acetonitrile. nih.gov The reaction cleaves the carbon-carbon bond of the former epoxide ring, yielding two aldehyde fragments. One of these fragments is the desired this compound. A reported yield for this specific transformation is 82%. This method's success hinges on the availability of the specific cis-epoxide precursor.

Reaction Conditions and Stereochemical Control in Epoxide Cleavage

The ring-opening of epoxides presents a viable, albeit less common, pathway to obtaining aldehydes like this compound. Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain. masterorganicchemistry.com Their cleavage can be initiated under both acidic and basic conditions. masterorganicchemistry.com

A synthetic route to this compound involves the cleavage of a cis-epoxide precursor. For instance, the cleavage of cis-7,8-epoxy-14(Z)-heneicosene with periodic acid (H₅IO₆) yields two aldehyde fragments, one of which is the target compound. The stereochemistry of the starting epoxide is crucial; a cis-epoxide is necessary to produce the Z-alkenal upon cleavage. This method relies on the oxidative cleavage of the C-C bond of the epoxide ring. The reaction is typically conducted in an acidic aqueous environment, which facilitates the cleavage through a cyclic iodate (B108269) intermediate, ultimately yielding the desired aldehydes.

The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions and the substitution pattern of the epoxide. Under acidic conditions, the nucleophile generally attacks the more substituted carbon atom, while under basic or neutral conditions, the attack occurs at the less sterically hindered carbon. arkat-usa.org For the synthesis of this compound via this method, the starting epoxide must be appropriately designed to ensure the correct aldehyde is formed. The use of specific catalysts, such as cesium carbonate for reactions involving phenols, can simplify the process and improve scalability. arkat-usa.org

Wittig Olefination Chemistry for Z-Alkene Formation

The Wittig reaction is a widely employed and highly effective method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. smolecule.comacs.org It is particularly valuable for the stereoselective formation of Z-alkenes, making it a key strategy for synthesizing this compound. wikipedia.org

The core of the Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde. smolecule.com The ylide, typically prepared by treating a phosphonium salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This initial step leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. adichemistry.com The oxaphosphetane subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. adichemistry.com

The reactivity of the phosphonium ylide is influenced by the substituents on the carbanion. Unstabilized ylides, where the substituent is an alkyl group, are highly reactive and tend to yield Z-alkenes with high selectivity when reacted with aldehydes. wikipedia.orgadichemistry.com Stabilized ylides, on the other hand, which contain electron-withdrawing groups, are less reactive and generally lead to the formation of E-alkenes. wikipedia.org For the synthesis of this compound, an unstabilized ylide derived from a heptylphosphonium salt would be reacted with a suitable 7-oxoheptanal derivative.

The stereochemical outcome of the Wittig reaction is kinetically controlled, with the Z:E ratio of the resulting alkene corresponding to the cis:trans ratio of the intermediate oxaphosphetanes. pitt.edu Several reaction parameters can be manipulated to enhance Z-selectivity.

The choice of solvent and the presence or absence of lithium salts are critical. Performing the reaction in aprotic, non-polar solvents generally favors the formation of the Z-alkene. pitt.edu Furthermore, under salt-free conditions, the reaction proceeds via a concerted [2+2] cycloaddition to directly form the oxaphosphetane, which enhances Z-selectivity. wikipedia.orgpitt.edu The use of strong, non-lithium-based bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) is often employed to generate the ylide and promote Z-alkene formation. smolecule.com The addition of lithium salts can lead to the formation of betaine adducts, which can equilibrate and result in lower Z-selectivity. pitt.edu Temperature also plays a role; lower temperatures often improve the selectivity for the less stable Z-isomer. acs.orgorganic-chemistry.org

| Parameter | Effect on Z-Selectivity | Rationale |

| Ylide Type | Unstabilized ylides favor Z-alkene formation. wikipedia.orgadichemistry.com | The transition state leading to the cis-oxaphosphetane is kinetically favored. harvard.edu |

| Solvent | Aprotic, non-polar solvents enhance Z-selectivity. pitt.edu | Minimizes stabilization of charged intermediates that can lead to equilibration. pitt.edu |

| Base/Additives | Salt-free conditions are optimal for high Z-selectivity. wikipedia.orgpitt.edu | Prevents the formation of betaine adducts that can decrease Z-selectivity. pitt.edu |

| Temperature | Lower reaction temperatures can improve Z-selectivity. acs.orgorganic-chemistry.org | Favors the kinetically controlled product. |

Phosphonium Ylide Reactivity with Aldehyde Substrates

Hydroformylation and Selective Hydrogenation Sequences

Hydroformylation, also known as the oxo process, is a powerful industrial method for converting alkenes into aldehydes. researchgate.net For the synthesis of this compound, this would involve the hydroformylation of a suitable long-chain alkene followed by a selective process to ensure the Z-configuration of the double bond is retained or installed. A plausible route involves the hydroformylation of 1-tridecene, which would need to be followed by steps to introduce the double bond at the 7-position with the correct stereochemistry, or the direct regioselective hydroformylation of an internal alkene like tridec-6-ene.

The hydroformylation of internal alkenes to a specific branched aldehyde is a significant challenge due to the similar steric and electronic properties of the two carbon atoms of the double bond. researchgate.net The design of the catalyst is paramount in controlling the regioselectivity of this transformation. Rhodium-based catalysts are commonly used for hydroformylation. smolecule.com

Recent research has focused on supramolecular strategies to control regioselectivity. nih.govuva.nl By designing ligands with specific binding pockets, it is possible to orient the substrate in the catalyst's active site, thereby directing the formyl group to a particular carbon atom. For instance, redesigned supramolecular rhodium-bisphosphite catalysts have shown success in the regioselective hydroformylation of internal alkenes containing a remote directing group. nih.govuva.nl Encapsulated rhodium complexes have also demonstrated unprecedented selectivity in the hydroformylation of internal alkenes, favoring the formation of one branched aldehyde. acs.org The cavity created around the active site restricts the rotational possibilities of the coordinated alkene, influencing the regioselectivity during the hydride migration step. acs.org

Achieving high regioselectivity in the hydroformylation of long-chain internal alkenes is notoriously difficult. researchgate.net The challenge lies in differentiating between the two carbons of the internal double bond. Without a directing group on the substrate, a statistical mixture of the two possible aldehyde isomers is often formed. acs.org

Supramolecular catalysis offers a promising solution. By incorporating a directing group, such as a carboxylate, into the long-chain alkene substrate, it can interact with a receptor site on the catalyst ligand, pre-organizing the substrate for regioselective formylation. nih.govuva.nl This approach has been successfully applied to the regioselective hydroformylation of monounsaturated fatty acids, demonstrating that control over the regioselectivity of remote C=C bonds is achievable. nih.govuva.nl While not specifically reported for this compound, this methodology provides a clear pathway for the selective synthesis of such long-chain aldehydes.

Catalyst Design for Z-Isomer Preference

Chemoenzymatic and Biocatalytic Approaches

The integration of biological catalysts, such as enzymes and whole microbial cells, into synthetic pathways offers powerful tools for producing complex molecules like this compound with high precision and under mild conditions. These chemoenzymatic and biocatalytic methods are increasingly favored for their ability to perform highly specific transformations.

Enzymatic Transformations for Stereoselective Synthesis

The stereoselective construction of the (Z)-double bond and the final oxidation to the aldehyde are critical steps in the synthesis of this compound. Enzymes provide elegant solutions to these challenges. Commercial production often starts with a suitable precursor like a long-chain fatty acid or alcohol, which is then converted to the target aldehyde. herts.ac.uk This process requires specific catalytic processes to ensure the correct (Z)-isomer is formed. herts.ac.uk

Enzymes such as lipases, desaturases, and oxidoreductases are instrumental in these transformations:

Lipases: Enzymes like Candida antarctica Lipase B (CALB) are widely used for the kinetic resolution of racemic alcohols and acids. nih.govmdpi.com This allows for the separation of specific enantiomers from a racemic mixture, a key step in building chiral precursors for more complex pheromones. mdpi.com

Desaturases: These enzymes introduce double bonds into fatty acid chains with high regio- and stereoselectivity. chemrxiv.orgresearchgate.net Research has identified desaturase-like enzymes that can convert fatty acids into terminal alkenes. researchgate.net Furthermore, promiscuous non-heme iron biocatalysts have been discovered that can perform scaffold-dependent desaturation, offering a direct enzymatic route to the required alkene structure. chemrxiv.org

Oxidoreductases: The final step, the oxidation of the precursor (Z)-tetradec-7-en-1-ol to the target aldehyde, must be performed carefully to avoid isomerization of the delicate (Z)-double bond. While various chemical oxidants can be used, they often lead to the formation of the more stable (E)-isomer as a byproduct. Biocatalytic oxidation, for instance using alcohol dehydrogenases (ADHs), can provide a mild and highly selective alternative. mdpi.com

Microbial Fermentation Systems for Pheromone Component Production

Utilizing whole microbial cells as "factories" represents a frontier in pheromone synthesis. This approach leverages the cell's inherent metabolic pathways, which can be genetically engineered to produce specific target molecules from simple feedstocks like sugars or plant oils.

Yeast, particularly the oleaginous species Yarrowia lipolytica, has emerged as a powerful platform for producing insect pheromone precursors. Its natural ability to produce and store large amounts of lipids makes it an ideal host for synthesizing fatty acid-derived molecules. The biosynthesis of (Z)-7-tetradecenol, the direct alcohol precursor to this compound, has been successfully demonstrated in Y. lipolytica. The core strategy involves introducing a heterologous biosynthetic pathway consisting of two key enzyme types: a specific fatty acyl-CoA desaturase to create the double bond at the correct position and a fatty acyl-CoA reductase (FAR) to convert the fatty acid intermediate into the desired alcohol.

One study achieved the production of (Z)-7-tetradecenol by expressing a fatty acyl-CoA desaturase from Drosophila melanogaster (Dmd9) or Lobesia botrana (Lbo_PPTQ) along with a fatty acyl-CoA reductase from Helicoverpa armigera (HarFAR) in Y. lipolytica. The yeast cells were cultivated with methyl myristate, a C14 fatty acid derivative, to provide the necessary carbon backbone.

To improve the efficiency and yield of pheromone precursor production in yeast, several metabolic engineering strategies have been employed. These modifications aim to channel more of the cell's resources towards the target molecule and prevent its degradation.

Key genetic engineering strategies include:

Engineering β-oxidation: The biosynthesis of a C14 pheromone like (Z)-7-tetradecenol from the more common C16 or C18 fatty acids within the yeast requires chain shortening via the β-oxidation pathway. By expressing the desaturase and reductase enzymes in combination with various peroxisomal oxidases, researchers have successfully engineered this pathway to produce the desired C14 precursors.

Increasing Precursor Supply: To boost the production of C14-derived pheromones, the fatty acid synthase (Fas2p) of Y. lipolytica has been mutated. This modification increases the intracellular pool of myristate (the C14 fatty acid), providing more starting material for the pheromone pathway. This strategy led to a 15-fold improvement in the production of a C14-derived pheromone component.

Preventing Product Degradation: Once the desired fatty alcohol is produced, it can be degraded by the host cell's native enzymes. Deleting the genes responsible for fatty alcohol degradation and for the formation of storage lipids (which compete for the fatty acid precursors) has been shown to significantly enhance the final product titer.

The table below summarizes key findings in the yeast-based production of C14 pheromone precursors.

Interactive Table: Engineered Yeast Strains for C14 Pheromone Precursor Production| Host Organism | Target Molecule | Key Enzymes/Genes Expressed | Genetic Modifications | Resulting Titer (mg/L) |

|---|---|---|---|---|

| Yarrowia lipolytica | (Z)-7-tetradecenol | Dmd9 (Desaturase), HarFAR (Reductase) | Engineering of β-oxidation pathway | 0.48 ± 0.03 |

| Yarrowia lipolytica | (Z)-7-tetradecenol | Lbo_PPTQ (Desaturase), HarFAR (Reductase) | Engineering of β-oxidation pathway | 0.40 ± 0.07 |

| Yarrowia lipolytica | (Z)-tetradec-9-en-1-ol | Dmdesat (Desaturase), HarFAR (Reductase) | FAS2 mutation, deletion of degradation pathways | 73.6 ± 16 |

| Saccharomyces cerevisiae | (Z)-tetradec-9-enyl acetate | Dmdesat (Desaturase), HarFAR (Reductase), ScATF1 (Acetyltransferase) | - | 7.3 ± 0.2 |

Yeast-Based Biosynthesis of this compound Precursors

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly influencing the synthesis of fine chemicals like pheromones. rroij.com The goal is to develop processes that are not only effective but also environmentally and economically sustainable. core.ac.ukprovivi.com

Development of Green Solvents and Catalytic Systems

Traditional synthetic routes to (Z)-alkenes, such as the Wittig reaction, often rely on hazardous solvents and produce significant amounts of waste (e.g., triphenylphosphine (B44618) oxide), running counter to green chemistry ideals. core.ac.ukbeyondbenign.org Research has focused on developing greener alternatives by improving both the reaction medium and the catalytic system.

Green Solvents: Efforts have been made to replace hazardous solvents like dichloromethane with more benign alternatives. This includes the development of solvent-free Wittig reactions, which can be performed neat or with a solid base, or the use of water as a reaction medium. beyondbenign.orgresearchgate.netasianpubs.org These approaches simplify purification and drastically reduce volatile organic compound (VOC) emissions.

Sustainable Catalytic Systems: The development of novel catalysts is at the heart of greening pheromone synthesis.

Olefin Metathesis: Cross-metathesis has emerged as a powerful and more sustainable alternative to classical methods. core.ac.uk It offers higher atom economy and can utilize renewable feedstocks like plant oils. provivi.com The development of highly active and selective ruthenium and molybdenum catalysts allows for these reactions to be run with very low catalyst loadings, minimizing waste and cost. core.ac.ukprovivi.comresearchgate.net

Iron Catalysis: Replacing precious metal catalysts (e.g., palladium, ruthenium) with catalysts based on abundant, inexpensive, and non-toxic metals like iron is a primary goal of sustainable chemistry. nus.edu.sgnus.edu.sg Researchers have successfully developed iron-catalyzed methods for the Z-selective synthesis of alkenes via the reductive coupling of alkyl halides with terminal alkynes. thieme-connect.comacs.org These iron-based systems represent a significant breakthrough, offering a cost-effective and environmentally friendly pathway to Z-alkenes that could be applied to pheromone synthesis. researchgate.net

Poisoned Palladium Catalysts: The classic Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) remains a benchmark for the stereoselective semi-hydrogenation of alkynes to (Z)-alkenes. oatext.com From a green chemistry perspective, improvements focus on increasing catalyst longevity, ensuring efficient recovery, and replacing toxic poisons like lead with less hazardous alternatives.

Atom Economy and Process Intensification in Alkenal Production

The synthesis of specific, long-chain alkenals such as this compound is increasingly governed by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. Two of the most impactful of these principles in modern chemical manufacturing are atom economy and process intensification. frontiersin.orgunito.it The goal is to design synthetic routes that are not only high-yielding but also inherently efficient in their use of raw materials and energy, while minimizing waste and operational hazards.

Atom Economy in Alkenal Synthesis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. researchgate.net It provides a clear metric for evaluating the "greenness" of a synthetic pathway by highlighting the generation of waste byproducts. nih.gov

The formula for calculating atom economy is: % Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) × 100

Historically, a common method for alkene synthesis has been the Wittig reaction. Despite its versatility, this reaction suffers from poor atom economy because it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. researchgate.net This not only represents a significant loss of reactant mass but also creates a high-mass waste stream that requires disposal. researchgate.net

In contrast, modern catalytic methods like olefin metathesis offer a significantly more atom-economical alternative. mdpi.com Catalytic cross-metathesis reactions, for example, can join two smaller olefins to form the desired product, often with only a small, volatile byproduct like ethylene. uantwerpen.be The development of advanced, functional-group-tolerant catalysts, such as those based on molybdenum or ruthenium, has enabled highly selective and high-yielding syntheses of Z-alkenes, which are crucial precursors to Z-alkenals. mdpi.com

Another highly atom-economical approach is biocatalysis. mdpi.com Enzymes such as α-dioxygenases can oxidize fatty acids to produce aldehydes with one less carbon atom. mdpi.comnih.gov For instance, resting cells containing an α-dioxygenase from Oryza sativa have been used to convert tetradecanoic acid into tridecanal, demonstrating a high-yield, sustainable route to long-chain aldehydes. nih.gov Similarly, the lipoxygenase/hydroperoxide lyase pathway is well-established for producing C6 and C9 aldehydes ("green leaf volatiles") from polyunsaturated fatty acids. mdpi.com These biocatalytic processes operate under mild conditions and exhibit exceptional selectivity, representing an ideal for atom-economical synthesis. mdpi.comacs.org

Table 1: Comparative Theoretical Atom Economy for Alkene Synthesis Routes

| Synthetic Route | Generic Reaction | Key Byproduct | Theoretical Atom Economy (%) | Comment |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde + Ph₃P=CHR → Alkene | Triphenylphosphine oxide (Ph₃PO) | ~20-30% | Inherently low atom economy due to the high molecular weight of the phosphine oxide byproduct. researchgate.netresearchgate.net |

| Olefin Metathesis | Olefin₁ + Olefin₂ → Alkene + Ethylene | Ethylene (C₂H₄) | >80-90% | Highly atom-economical, especially in self-metathesis or when the byproduct is a simple, low-mass molecule. uantwerpen.be |

| Biocatalytic α-Oxidation | Fatty Acid + O₂ → (n-1) Aldehyde + CO₂ | Carbon Dioxide (CO₂) | ~90% | Excellent atom economy where the lost carbon atom is released as CO₂. nih.gov |

Process Intensification in Alkenal Production

Process intensification refers to the strategy of developing substantially smaller, cleaner, safer, and more energy-efficient manufacturing processes. vapourtec.com A primary driver of this strategy is the shift from traditional batch reactors to continuous flow systems. frontiersin.orgunito.it

Continuous flow reactors, particularly micro- or mesoscale reactors, offer significant advantages over batch processing, including:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise and rapid temperature control and efficient mixing of reagents. beilstein-journals.org

Enhanced Safety: The small internal volume of the reactor means that only a minimal amount of hazardous material is present at any given time, reducing the risks associated with highly exothermic or unstable reactions. vapourtec.comresearchgate.net

Improved Yield and Selectivity: Fine control over reaction parameters like temperature, pressure, and residence time can suppress side reactions and lead to higher yields of the desired product. beilstein-journals.orgbeilstein-journals.org

Scalability: Production can be scaled up by operating the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often simpler than scaling up batch equipment. researchgate.net

The selective partial hydrogenation of alkynes to (Z)-alkenes is a critical transformation in the synthesis of many natural products, including this compound precursors. This reaction is often challenging in batch reactors due to over-reduction to the alkane. Continuous flow systems have demonstrated superior performance for this application. For example, the use of palladium catalysts in flow reactors has achieved high selectivity for the desired Z-alkene with no need for the toxic additives (like lead) often used in traditional Lindlar catalysts. beilstein-journals.org The ability to precisely control the short contact time between the substrate and the catalyst minimizes over-reduction. beilstein-journals.orgmdpi.com

Table 2: Comparison of Batch vs. Continuous Flow for Selective Alkyne Hydrogenation

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow |

|---|---|---|---|

| Selectivity Control | Difficult; risk of over-reduction to alkane. Often requires catalyst poisons (e.g., Lindlar). beilstein-journals.org | Precise control of residence time (seconds to minutes) minimizes side reactions. mdpi.comresearchgate.net | Higher selectivity for the desired (Z)-alkene. |

| Heat Transfer | Can be inefficient, leading to "hot spots" and reduced selectivity. beilstein-journals.org | Excellent heat dissipation due to high surface-area-to-volume ratio. frontiersin.org | Improved safety and process control. |

| Hydrogen Handling | Large headspace of pressurized hydrogen gas can be a safety hazard. | Small volumes of H₂ used at any given time, often at the point of reaction. researchgate.net | Significantly enhanced process safety. |

| Catalyst Efficiency | Catalyst may deactivate or lead to side products during long reaction times. | Higher activity and productivity (space-time-yield) are often observed. beilstein-journals.org | More efficient use of expensive catalyst. |

By integrating synthetic routes with high atom economy and leveraging the efficiencies of intensified processes like continuous flow chemistry, the production of alkenals such as this compound can become more sustainable, cost-effective, and safer.

Biological Activity and Ecological Functions of Z Tetradec 7 Enal

Role as an Insect Sex Pheromone Component

(Z)-Tetradec-7-enal is a significant semiochemical, acting as a key component in the sex pheromone blends of various insect species, particularly within the order Lepidoptera. This unsaturated aldehyde plays a crucial role in the chemical communication system for mating, enabling male moths to locate receptive females.

Research has identified this compound as a crucial, seasonally dependent component of the sex pheromone for the w-marked cutworm, Spaelotis clandestina. researchgate.net Field trapping experiments have demonstrated that this single compound is attractive to male moths, highlighting its ecological significance in the reproductive behavior of this species. researchgate.net The attraction to this compound is particularly noted during August and September, which aligns with the moth's reproductive cycle.

Pheromone Composition for Spaelotis clandestina

| Compound | Role |

|---|

This compound is recognized as a sex pheromone component in the citrus flower moth, Citripestis sagittiferella. This compound is integral to the moth's mating behavior. While it is a key component, further research into the complete pheromone blend and the specific roles of other potential minor components is ongoing to fully understand the chemical communication of this species.

The primary component of the female sex pheromone of the olive moth, Prays oleae, was identified as this compound. mdpi.comeuropa.eu This discovery has been fundamental to the development of monitoring and control strategies for this significant pest in olive cultivation. mdpi.com The natural pheromone is produced in the female sex glands. herts.ac.uk Synthetic this compound has been effectively used in traps for monitoring male moth populations and in mating disruption applications to manage infestations. mdpi.com

Pheromone Composition for Prays oleae

| Compound | Role |

|---|

In the citrus pock caterpillar, Prays endocarpa, the sex pheromone is a blend of three compounds. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of pheromone gland extracts from female moths revealed the presence of this compound alongside two other C14 derivatives. researchgate.net

Pheromone Blend of Prays endocarpa

| Compound | Ratio |

|---|---|

| (Z)-7-tetradecenol | 10 |

| (Z)-7-tetradecen-1-yl acetate (B1210297) | 3 |

Analysis of the sex pheromone gland of the female citrus flower moth, Prays nephelomima, identified this compound as the sole electrophysiologically active compound. nih.gov This was determined through coupled gas chromatography-electroantennogram detection. nih.gov Field trials have confirmed that synthetic this compound is highly attractive to male P. nephelomima. nih.gov Pheromone traps are used to monitor the phenology of this species, with male moth captures indicating their presence throughout the year, with peak numbers in late summer and autumn. nih.gov

Pheromone Composition for Prays nephelomima

| Compound | Role |

|---|

Identification in Lepidopteran Moth Species

Holocacista capensis (Leafminer)

This compound has been identified as a crucial component of the sex pheromone of the leafminer moth Holocacista capensis. researchgate.net This insect has been recognized as a pest of grapevines in South Africa. researchgate.net Research involving the analysis of volatiles from calling females, using techniques such as gas chromatography with electroantennographic detection (GC-EAD) and coupled gas chromatography-mass spectrometry (GC/MS), has successfully identified the pheromone components. researchgate.net

In addition to this compound, another compound, (Z)-5-tetradecenal, was also found to be an essential part of the pheromone blend that attracts male H. capensis. researchgate.net A third compound, (Z)-9-hexadecenal, was also detected and elicited an electrophysiological response in male antennae, but field experiments showed it did not increase the attractiveness of the blend. researchgate.net

Mechanisms of Olfactory Signaling and Mate Attraction

The process of olfactory signaling in insects is a complex cascade of events initiated by the detection of chemical cues from the environment. nih.gov For mate attraction, female insects often release a species-specific blend of pheromones which are detected by the male's antennae. nih.gov These antennae are covered in sensory hairs called sensilla, which house olfactory receptor neurons. nih.gov

When a pheromone molecule like this compound binds to a specific odorant receptor on these neurons, it triggers a signal transduction pathway. This ultimately leads to the generation of an electrical signal that is transmitted to the insect's brain, where the information is processed, leading to a behavioral response, such as flying upwind to locate the calling female. nih.govnih.gov The specificity of this interaction ensures that males are primarily attracted to females of their own species. nih.gov

Comparative Behavioral Efficacy of Synthetic this compound in Field Trapping

The use of synthetic pheromones in traps is a common strategy for monitoring and controlling insect pest populations. researchgate.net Field trapping experiments are crucial for determining the effectiveness of synthetic pheromone lures. openagrar.de For Holocacista capensis, field trials in a South African vineyard confirmed that a blend of synthetic (Z)-5-tetradecenal and this compound was necessary to attract male moths. researchgate.net

Similarly, for the related leafminer Antispila oinophylla, a blend of (Z)-5-tetradecenal and this compound was also found to be essential for attracting males, with a specific ratio of 15:100 being the most effective. researchgate.net In contrast, for another related species, Holocacista rivillei, a different blend of (Z)-5-dodecenal and this compound in a 100:6 ratio was attractive to males. researchgate.net These findings highlight the species-specific nature of pheromone blends and the importance of precise formulations for effective field trapping.

Table 1: Field Trapping Efficacy of this compound in Different Species

| Species | Other Essential Pheromone Components | Effective Blend Ratio |

| Holocacista capensis | (Z)-5-tetradecenal | Not specified in provided text |

| Antispila oinophylla | (Z)-5-tetradecenal | 15:100 ((Z)-5-tetradecenal:this compound) |

| Holocacista rivillei | (Z)-5-dodecenal | 100:6 ((Z)-5-dodecenal:this compound) |

Stereoisomeric Specificity in Pheromone Communication

The geometry of the double bond in a pheromone molecule is critical for its biological activity. nih.gov this compound has a cis or Z-configuration at the C7-C8 double bond. nist.gov This specific stereoisomer is the one that is biologically active in eliciting a response in the target insect. The corresponding trans or E-isomer, (E)-Tetradec-7-enal, is generally not attractive and can even inhibit the response to the active (Z)-isomer. nih.gov

This high degree of stereoisomeric specificity is a hallmark of pheromone communication and is due to the precise fit required between the pheromone molecule and its receptor protein in the insect's antenna. The synthesis of pheromones for use in pest management must, therefore, achieve a high level of stereochemical purity to ensure efficacy. herts.ac.uk

Biosynthetic Pathways of this compound in Insect Glands

The majority of moth sex pheromones, including this compound, are derived from fatty acid metabolism. biorxiv.org This process involves a series of enzymatic reactions that modify common fatty acids to produce the specific pheromone components. nih.gov

Precursor Fatty Acid Metabolism

The biosynthesis of C14 aldehydes like this compound typically starts with a saturated fatty acid, such as myristic acid (tetradecanoic acid). This precursor is activated to its acyl-CoA derivative. The process is regulated by a cascade of signaling events, often initiated by a pheromone biosynthesis activating neuropeptide (PBAN). frontiersin.org

Enzymatic Desaturation and Reduction Processes

A key step in the biosynthesis of this compound is the introduction of a double bond at the correct position and with the correct geometry. nih.gov This is achieved by a specific fatty acyl-CoA desaturase enzyme. biorxiv.org In the case of this compound, a Δ7-desaturase would act on the myristoyl-CoA precursor.

Following desaturation, the resulting (Z)-7-tetradecenoyl-CoA is then reduced to the corresponding aldehyde. This reduction is typically a two-step process. First, a fatty acyl reductase (FAR) converts the acyl-CoA to an alcohol, (Z)-tetradec-7-en-1-ol. nih.gov Subsequently, an alcohol oxidase catalyzes the oxidation of the alcohol to the final aldehyde product, this compound. nih.gov

Photo-Oxidative Degradation as a Pheromone Production Pathway

The transformation of semi-volatile compounds into active pheromones through environmental factors is a fascinating aspect of chemical ecology. Photo-oxidative degradation, in particular, has been identified as a potential pathway for the production of certain insect pheromones. This process involves the breakdown of longer-chain molecules with double bonds into shorter, more volatile compounds upon exposure to sunlight. nih.gov

While direct evidence for the photo-oxidative degradation of this compound into a specific, more active pheromone is still a subject of ongoing research, the general principle has been established in various insect taxa, including Hemiptera, Hymenoptera, Coleoptera, and Diptera. nih.gov In this process, oxygen may or may not be involved in the degradation reactions. nih.gov For instance, studies on the spotted lanternfly (Lycorma delicatula) have investigated whether photo-degradation of compounds on the insect's cuticle could lead to the formation of attractant pheromones. nih.govresearchgate.net This research has shown that several compounds are found only in photo-degraded extracts, suggesting a transformation process. nih.gov This mechanism is significant as it suggests that the full pheromonal communication system of a species may not be present in its entirety within the organism but is completed through interaction with the physical environment.

Interspecific Chemical Interactions

This compound is involved in a variety of interactions between different species, most notably in the context of plant defense against herbivorous insects.

Plant Defense Mechanisms Against Herbivory

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter feeding by herbivores. This compound has been identified as one such defensive compound. smolecule.com

Plants can produce and release specific volatile organic compounds in response to tissue damage caused by herbivorous insects. scienceopen.comtechscience.com While the specific induction mechanism for this compound following an insect attack is a complex area of study, it is known that plants can increase the production of various defensive compounds when threatened. researchgate.net The release of these volatiles can serve to repel the attacking herbivore or attract natural enemies of the pest. scienceopen.com

This compound has been shown to act as a deterrent to feeding for certain insects. smolecule.com The presence of this and other allelochemicals in plant tissues can make them unpalatable or toxic to herbivores, thus reducing the amount of damage they sustain. researchgate.netresearchgate.net This deterrent effect is a crucial component of a plant's direct defense strategy. scienceopen.com

Table 1: Documented Deterrent Activity of this compound

| Finding | Organism(s) Affected | Source(s) |

| Suggested to deter feeding by certain insects. | Insects | smolecule.com |

| Plays a role in plant defense against herbivores. | Herbivores |

This compound has been identified as a major compound in the leaf hexane (B92381) extract of Premna mucronata Roxb., a medicinal plant from the Lamiaceae family. researchgate.net The presence of this compound, along with others, contributes to the plant's biological activities, including its defense against insects and microbes. researchgate.net

Table 2: Identification of this compound in Premna mucronata Roxb.

| Plant Species | Part Analyzed | Extraction Method | Major Compound Identified | Source(s) |

| Premna mucronata Roxb. | Leaves | Hexane Extraction | This compound | researchgate.net |

Deterrent Effects on Insect Feeding Behavior

Exploratory Research into Diverse Biological Interactions

Beyond its role in plant defense, preliminary research suggests that this compound may have other biological functions. It has been identified as a volatile compound in various food products, where it may contribute to the aroma profile. smolecule.com Furthermore, some initial studies have indicated potential antimicrobial properties, although more extensive research is needed to confirm these effects. The compound has also been investigated for its role in the pheromone systems of certain moth species, highlighting its importance in insect communication. herts.ac.uk

Preliminary Investigations of Antimicrobial Potential

Initial research suggests that this compound may possess antimicrobial properties, indicating its potential as a natural agent against various microbes. smolecule.com Studies have shown that this compound can inhibit the growth of certain bacteria, though further investigation is required to fully understand its efficacy and mechanisms of action. smolecule.com

Another study identified (E)-tetradec-2-enal, an isomer of tetradecenal, as a component in the essential oil of cilantro (Coriandrum sativum L.), which exhibited excellent antimicrobial activity against several microorganisms. nih.gov Similarly, the ootheca of the Egyptian Pygmy Mantis was found to contain various compounds, including tetradecenal isomers, and showed antibacterial activity against both gram-positive and gram-negative bacteria. ekb.eg These findings, while not directly focused on the (Z)-7 isomer, contribute to the broader understanding of tetradecenal compounds as potential antimicrobial agents.

It is important to note that some sources indicate that further research is necessary to confirm the antimicrobial efficacy and potential applications of this compound. smolecule.com

Contribution to Volatile Aroma Profiles in Biological Systems

This compound is recognized for its contribution to the aroma profiles of various foods, including cheese, milk, and mushrooms. smolecule.com Its volatile nature allows it to be a component of the complex blend of scents that define the flavor of these products.

The presence of volatile compounds like this compound can enhance flavor perception, making them valuable in the food industry. smolecule.com The unique odor profile of such molecules contributes to the sensory experience of eating. smolecule.com The isomer (E,E)-deca-2,4-dienal, for example, was identified as a key aroma-active compound contributing to the fatty note in fried red jujube. uliege.be This highlights how specific aldehydes can define the characteristic flavors of processed foods. The study of volatile profiles in spirulina supplements also identified numerous aldehydes, which are known to contribute to characteristic smells, though this compound was not specifically among them. mdpi.com

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of numerous flavoring agents, including the isomer (E)-Tetradec-2-enal, and found no safety concern at current estimated intake levels. who.int This underscores the importance of such compounds in the food industry.

Below is an interactive data table summarizing the presence of this compound and related compounds in various biological sources as discussed in the text.

Table 1: Presence of this compound and Related Compounds in Biological Sources

| Compound | Biological Source | Finding | Reference(s) |

|---|---|---|---|

| This compound | Vinca rosea (leaf essential oil) | Constituted 19.61% of the essential oil. The oil showed antifungal activity. | tandfonline.comresearchgate.net |

| This compound | Cheese, Milk, Mushrooms | Identified as a volatile compound contributing to the aroma profile. | smolecule.com |

| (E)-Tetradec-2-enal | Cilantro (Coriandrum sativum L.) essential oil | A component of the essential oil which showed excellent antimicrobial activity. | nih.gov |

| Tetradecenal isomers | Egyptian Pygmy Mantis ootheca | Present in the chemical profile; the ootheca extract showed antibacterial activity. | ekb.eg |

Chemoreception and Olfactory System Research

Molecular Mechanisms of Olfactory Receptor Interaction

The detection of volatile chemical cues, such as the aldehyde (Z)-tetradec-7-enal, is a critical process for many insects, mediating behaviors essential for survival and reproduction. This process begins at the molecular level with the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs).

Ligand-Binding Dynamics with Insect Olfactory Receptors

The interaction between this compound and insect olfactory receptors is a highly specific process influenced by the structural characteristics of both the ligand and the receptor. Insect ORs are a unique class of ligand-gated ion channels, typically forming heteromeric complexes composed of a variable odorant-specific receptor protein (OrX) and a conserved co-receptor (Orco). plos.orgnih.gov The binding of an odorant like this compound to the OrX subunit is the first step in olfactory signal transduction.

The specificity of this binding is determined by the three-dimensional structure of the binding pocket within the OrX protein. While the exact structure of the receptor for this compound has not been fully elucidated, studies on other insect ORs reveal that the binding pocket is often lined with hydrophobic amino acid residues. nih.gov The long carbon chain of this compound would likely interact with these hydrophobic residues, while the polar aldehyde group may form more specific interactions, such as hydrogen bonds, with particular amino acid side chains within the pocket. nih.gov

Recent research has highlighted the dynamic nature of ligand entry and binding to insect olfactory receptors. The process may involve a translocation of the ligand from the extracellular space into a deep internal cavity within the receptor protein, a process guided by a network of conserved amino acid residues. nih.gov This dynamic interaction contributes to the high selectivity observed in many insect olfactory receptors. nih.gov

It is important to note that some insect olfactory receptors can be broadly tuned, meaning they can be activated by multiple structurally related odorants. frontiersin.org This suggests a degree of flexibility in the ligand-binding pocket. Conversely, other receptors are highly specialized, responding to only one or a few specific compounds. frontiersin.org The response to this compound is often highly specific, as demonstrated in studies where it acts as a key component of a species-specific sex pheromone blend.

Table 1: Factors Influencing Ligand-Binding Dynamics

| Factor | Description |

| Ligand Structure | The length of the carbon chain, the position and configuration of the double bond (Z vs. E), and the nature of the functional group (aldehyde) are all critical for binding. |

| Receptor Structure | The amino acid composition and three-dimensional folding of the olfactory receptor's binding pocket determine its shape and chemical complementarity to the ligand. |

| Hydrophobic Interactions | The nonpolar hydrocarbon chain of this compound interacts with hydrophobic residues in the binding pocket. |

| Specific Interactions | The polar aldehyde group can form hydrogen bonds or other specific interactions with amino acid residues, contributing to binding affinity and specificity. |

| Receptor Flexibility | The ability of the binding pocket to undergo conformational changes can influence its ability to bind a range of related ligands. |

Signal Transduction Cascades Initiated by this compound Binding

Upon binding of this compound to its specific olfactory receptor, a conformational change is induced in the receptor protein. This change opens the associated ion channel, leading to an influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the olfactory receptor neuron. genome.jpnih.gov This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential.

In many insects, the olfactory signal transduction cascade is thought to involve a G-protein-coupled pathway, although insect ORs themselves are ligand-gated ion channels. nih.govuoregon.edu The binding of the odorant to the receptor can activate a G-protein, specifically the Gαolf subtype, which in turn activates adenylyl cyclase. nih.govuoregon.edu This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). genome.jpnih.gov The increase in intracellular cAMP concentration then leads to the opening of cyclic nucleotide-gated (CNG) ion channels, further contributing to the depolarization of the neuron. genome.jpnih.gov

The influx of Ca2+ through both the primary OR channel and the CNG channels plays a crucial role in amplifying the signal. The elevated intracellular Ca2+ concentration can open calcium-activated chloride (Cl-) channels. genome.jpnih.gov The subsequent efflux of Cl- ions further depolarizes the neuron, amplifying the initial receptor potential. nih.gov If this depolarization is strong enough to reach the axon hillock's threshold, it will trigger the generation of action potentials that are then transmitted to the antennal lobe of the insect's brain for further processing. nih.gov

Table 2: Key Steps in the Signal Transduction Cascade

| Step | Event | Consequence |

| 1. Ligand Binding | This compound binds to the olfactory receptor. | Conformational change in the receptor. |

| 2. Channel Opening | The ion channel associated with the receptor opens. | Influx of Na+ and Ca2+ ions. |

| 3. Depolarization | The neuronal membrane becomes depolarized. | Generation of a receptor potential. |

| 4. G-Protein Activation | The Gαolf protein is activated. | Activation of adenylyl cyclase. |

| 5. cAMP Production | Intracellular levels of cAMP increase. | Opening of cyclic nucleotide-gated (CNG) channels. |

| 6. Signal Amplification | Ca2+ influx opens Ca2+-activated Cl- channels. | Further depolarization of the neuron. |

| 7. Action Potential | The receptor potential triggers action potentials. | The signal is transmitted to the brain. |

Stereochemical Requirements for Receptor Activation

The stereochemistry of a pheromone molecule, including the configuration of its double bonds, is often critical for its biological activity. In the case of this compound, the "(Z)-" designation refers to the orientation of the substituents around the carbon-carbon double bond at the 7th position. Specifically, it indicates that the higher-priority groups are on the same side of the double bond. smolecule.com

The synthesis of this compound for research and pest management applications requires careful control of the reaction conditions to ensure the formation of the desired (Z)-isomer. herts.ac.uk This often involves the use of specific catalysts, such as Lindlar's catalyst for the partial hydrogenation of an alkyne precursor, which favors the formation of the cis (or Z) double bond.

Neurophysiological Responses to this compound

The interaction of this compound with olfactory receptors triggers a series of neurophysiological events that can be measured and analyzed to understand the sensitivity and processing of this pheromonal cue.

Electroantennographic Detection (EAD) Studies of Olfactory Sensitivity

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus. When coupled with gas chromatography (GC-EAD), it allows researchers to identify which specific compounds in a complex mixture are biologically active. researchgate.net

In numerous studies, this compound has been shown to elicit strong and specific electroantennographic responses in the antennae of various moth species. For example, in the leafminer Antispila oinophylla, GC-EAD analysis of female pheromone gland extracts revealed that this compound, along with (Z)-5-tetradecenal, produced significant electrical activity in the antennae of conspecific males. researchgate.net This indicates that the male antennae possess olfactory receptors that are specifically tuned to detect this compound.

Similarly, EAD studies have been instrumental in identifying this compound as a key pheromone component in other Lepidopteran species. researchgate.net The amplitude of the EAG response is generally proportional to the concentration of the odorant, providing a measure of the antenna's sensitivity to that particular compound. By comparing the EAG responses to this compound with those to other related compounds, researchers can further confirm the specificity of the olfactory receptors.

Central Nervous System Processing of Pheromonal Cues

Following the initial detection and transduction of the this compound signal in the olfactory receptor neurons, the resulting action potentials are transmitted to the antennal lobe, the primary olfactory center in the insect brain. The antennal lobe is organized into distinct spherical structures called glomeruli. Olfactory receptor neurons expressing the same type of olfactory receptor typically project their axons to the same glomerulus. frontiersin.org

Therefore, the detection of this compound by a specific population of ORNs leads to the activation of a corresponding, specific glomerulus in the antennal lobe. This creates a spatial map of olfactory information, where the identity of the odorant is encoded by which glomeruli are activated. frontiersin.org In systems with highly specific pheromone receptors, a single compound like this compound may activate only a single, dedicated glomerulus. frontiersin.org

From the antennal lobe, the processed pheromonal information is relayed to higher brain centers, such as the mushroom bodies and the lateral horn. These regions are involved in learning, memory, and the integration of olfactory information with other sensory modalities to produce a coherent behavioral response, such as orientation towards a potential mate. publications.gc.ca The central nervous system's processing of these cues ultimately dictates the insect's behavioral output in response to detecting this compound. publications.gc.ca

Computational and Structural Biology of Olfactory Receptors

The study of insect olfaction, a critical sensory modality for locating mates, food, and oviposition sites, has been revolutionized by computational and structural biology. Insect odorant receptors (ORs) are the primary proteins responsible for detecting volatile chemical cues, such as pheromones. nih.govijbs.com Unlike their mammalian counterparts, which are G protein-coupled receptors (GPCRs), insect ORs form ligand-gated ion channels, typically as a heteromeric complex of a variable, ligand-binding OR subunit and a conserved co-receptor known as Orco. nih.govfrontiersin.org Understanding the interaction between a specific pheromone, such as the moth sex pheromone this compound, and its cognate receptor at a molecular level is crucial for deciphering the olfactory code and developing novel pest management strategies. nih.gov Given the challenges in experimentally determining the structures of ORs, computational methods have become indispensable tools for predicting their three-dimensional (3D) structures, simulating ligand-receptor interactions, and characterizing their activation mechanisms. nih.govgenominfo.orgfrontiersin.org

In silico modeling provides a powerful framework for investigating the structural basis of ligand recognition by olfactory receptors. For a pheromone like this compound, the process begins with obtaining a 3D model of the target insect OR. Due to the scarcity of experimentally resolved OR crystal structures, homology modeling is the most common approach. genominfo.orgfrontiersin.org This method relies on using the known 3D structure of a related protein (a template) to build a model of the target protein's sequence. The cryo-EM structure of the Apocrypta bakeri Orco protein has served as a valuable template for modeling other insect ORs. frontiersin.org

Once a 3D model of the receptor is generated, molecular docking is employed to predict the binding pose and affinity of this compound within the receptor's binding pocket. genominfo.orgplos.org Docking programs, such as AutoDock Vina, smina, or GLIDE, systematically sample different conformations and orientations of the ligand within the binding site, scoring each pose based on a function that estimates the binding free energy. plos.orgnih.gov These simulations can identify key amino acid residues that form crucial interactions—such as hydrogen bonds or hydrophobic contacts—with the aldehyde functional group and the long hydrocarbon chain of this compound. nih.govelifesciences.org For example, studies on lepidopteran pheromone receptors have revealed that binding pockets are typically deep within the transmembrane region and that interactions are often dominated by hydrophobic contacts. nih.govelifesciences.org

Structure-Based Virtual Screening (SBVS) is an extension of this approach, where large chemical libraries are docked against a receptor model to identify novel potential ligands. nih.govijbs.com This has proven successful in identifying new agonists for insect ORs, demonstrating the predictive power of these in silico techniques. nih.gov The insights from these models are critical for generating hypotheses that can be tested experimentally through site-directed mutagenesis and functional assays. biorxiv.org

| Receptor Residue | Transmembrane Helix (TM) | Predicted Interaction Type with Aldehyde Pheromone | Potential Role |

|---|---|---|---|

| Serine (S) | TM3 | Hydrogen Bond | Anchoring the aldehyde headgroup |

| Threonine (T) | TM5 | Hydrogen Bond | Orienting the ligand |

| Valine (V) | TM2 | Hydrophobic | Stabilizing the aliphatic tail |

| Leucine (L) | TM4 | Hydrophobic | Shaping the binding pocket |

| Phenylalanine (F) | TM6 | Hydrophobic/Aromatic | Contributing to pocket hydrophobicity |

Machine learning (ML) has emerged as a powerful, data-driven strategy to navigate the vast chemical space and predict interactions between odorants and olfactory receptors. elifesciences.orgelifesciences.org For a compound like this compound, ML models can be trained to identify novel agonists or predict the receptor's response without requiring a 3D structure. These methods, often termed Ligand-Based Virtual Screening (LBVS), rely on identifying the crucial physicochemical properties of known active molecules to predict the activity of unknown ones. nih.govresearchgate.net

The process involves several key steps. First, a dataset is compiled containing molecules known to activate or not activate a specific insect OR, along with their measured biological activity. researchgate.net Each molecule, including this compound, is then converted into a set of numerical descriptors that encode its structural and chemical features (e.g., molecular weight, number of rotatable bonds, charge distribution, and topological fingerprints). elifesciences.org Various ML algorithms, such as Support Vector Machines (SVM), Random Forests, or Gradient Boosting models like XGBoost, can be trained on this data. elifesciences.orgmdpi.com The resulting model learns the complex relationship between a molecule's features and its ability to activate the receptor. mdpi.com

These trained models can then rapidly screen massive virtual libraries of compounds to prioritize candidates for experimental testing, significantly accelerating the discovery of new behaviorally active molecules. elifesciences.org For instance, ML models have been used to screen millions of compounds to find novel insect repellents. elifesciences.org Furthermore, machine learning can be used to analyze OR protein sequences themselves. By training models on functionally characterized ORs, researchers can identify specific amino acid positions that are most predictive of a response to a certain class of ligands, such as long-chain aldehydes, providing insights into the evolution and tuning of these receptors. nih.govbiorxiv.org

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Curation | Compile a dataset of known agonists and non-agonists for a target OR. | Literature databases, in-house experimental data. |

| 2. Featurization | Convert chemical structures into numerical descriptors. | RDKit library for generating Morgan fingerprints, physicochemical properties (LogP, TPSA). |

| 3. Model Training | Train a classification or regression algorithm on the featurized data. | Scikit-learn library using Random Forest, Support Vector Machine (SVM), or XGBoost algorithms. mdpi.com |

| 4. Validation | Assess model performance using cross-validation and a separate test set. | Area Under the ROC Curve (AUC), R-squared (R²), Root Mean Square Error (RMSE). mdpi.com |

| 5. Virtual Screening | Use the validated model to predict the activity of a large library of new compounds. | Screening of chemical databases like PubChem or ZINC. elifesciences.org |

While in silico modeling provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. ijbs.comfrontiersin.org MD simulations are crucial for understanding the conformational changes that lead to receptor activation upon the binding of a ligand like this compound. nih.gov These simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe the protein's flexibility, the stability of the ligand in the binding pocket, and the allosteric effects that propagate through the receptor structure. ijbs.comelifesciences.org

An MD simulation begins with the docked complex of this compound and its receptor model embedded in a simulated cell membrane and solvated with water molecules. ijbs.com Over a simulation trajectory spanning nanoseconds to microseconds, the movements of the ligand and the protein are tracked. This can reveal whether the initial docked pose is stable or if the ligand reorients to find a more favorable position. nih.gov

Crucially, MD simulations can illuminate the mechanism of receptor activation. For insect ORs, which function as ion channels, simulations can show how ligand binding induces conformational changes in the transmembrane helices, potentially leading to the opening of the channel pore. frontiersin.org For example, studies have revealed how ligand binding can impact the dynamicity of the intracellular regions of the receptor, which are critical for signaling. elifesciences.org By comparing simulations of the receptor in its unbound (apo) state, agonist-bound state (e.g., with this compound), and antagonist-bound state, researchers can pinpoint the specific structural shifts associated with activation versus inhibition. nih.gov

| Parameter/Output | Description | Example Value/Metric |

|---|---|---|

| Simulation Software | Program used to run the simulation. | GROMACS, AMBER, CHARMm ijbs.com |

| Force Field | Set of parameters describing the potential energy of the system. | CHARMm36m, AMBERff14SB |

| Simulation Time | Total duration of the simulated trajectory. | 100 - 1000 nanoseconds (ns) ijbs.com |

| System Size | Total number of atoms in the simulation box. | ~100,000 - 200,000 atoms |

| Key Analysis Output | Metric used to quantify structural changes and stability. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Principal Component Analysis (PCA). |

Analytical Characterization and Detection Methodologies for Z Tetradec 7 Enal

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of (Z)-Tetradec-7-enal. This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. The process involves vaporizing a sample and passing it through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's fragment ions, allows for definitive identification. uni-bayreuth.de

The NIST WebBook provides mass spectral data for this compound, which serves as a reference for its identification. nist.govnist.gov The molecular formula of this compound is C₁₄H₂₆O, and its molecular weight is approximately 210.36 g/mol . nist.govlookchem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O |

| Molecular Weight | 210.36 g/mol |

| CAS Number | 65128-96-3 |

| IUPAC Name | This compound |

Data sourced from multiple references. nist.govlookchem.com

Application in Insect Gland Extracts and Biological Samples

GC-MS is extensively used to analyze insect gland extracts and other biological samples to identify and quantify the presence of this compound. For instance, in studies of the citrus flower moth (Prays citri) and the horse chestnut leaf-miner (Cameraria ohridella), GC-MS has been instrumental in identifying this compound as a key component of their sex pheromone blends. watson-int.com The technique is sensitive enough to detect the picogram to nanogram quantities of pheromones typically released by insects.

In a study on the leafminer Holocacista capensis, which infests grapevines, GC-MS analysis of female-produced pheromones was crucial for identification. researchgate.net Similarly, research on the citrus pock caterpillar, Prays endocarpa, utilized GC-MS to analyze its sex pheromone components. thegoodscentscompany.com The analysis of fatty acyl moieties in the pheromone glands of insects can also be performed using GC-MS to identify putative pheromone precursors, such as (Z)-7-tetradecenoic acid. researchgate.netnih.gov

Integration with Electroantennographic Detection (GC-EAD) for Bioactive Component Screening

To pinpoint biologically active compounds within a complex mixture of volatile chemicals, GC-MS is often coupled with electroantennographic detection (GC-EAD). In this setup, the effluent from the gas chromatography column is split. One portion goes to the mass spectrometer for identification, while the other is directed over an insect's antenna. uliege.be If a compound eluting from the GC column is detected by the antenna's olfactory receptors, it generates an electrical signal, which is recorded.

This combined approach, GC-EAD, is a powerful tool for screening insect extracts for compounds that elicit an olfactory response. It allows researchers to specifically target the compounds that are likely to be behaviorally relevant. For example, in the study of the leafminer Antispila oinophylla, GC-EAD was used to identify (Z)-5-tetradecenal and (Z)-7-tetradecenal as electrophysiologically active compounds from female pheromone collections. researchgate.net Similarly, GC-EAD has been employed in the analysis of labial gland secretions of bumblebees like Bombus lucorum to identify antennally active components. uliege.beatlashymenoptera.net This technique was also critical in identifying the sex pheromone of the horse-chestnut leafminer, Cameraria ohridella.

Advanced Spectroscopic Techniques for Structural Elucidation

While GC-MS is excellent for identification and quantification, other spectroscopic techniques provide deeper insights into the precise molecular structure of this compound, particularly concerning its isomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are particularly useful for confirming the presence and configuration of the double bond. The chemical shifts and coupling constants of the protons adjacent to the double bond are distinct for the (Z) and (E) isomers. This allows for the determination of the isomeric purity of a sample, which is critical as the biological activity of pheromones is often highly dependent on the correct isomeric ratio. thieme-connect.de While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for determining the stereochemistry of alkenes is a standard and well-established method. umn.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS can confirm the molecular formula C₁₄H₂₆O by measuring its exact mass to several decimal places. This level of accuracy helps to distinguish it from other compounds that may have the same nominal mass but a different elemental composition. This technique is a crucial step in the definitive structural elucidation of a novel or synthesized compound. thieme-connect.de

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-5-tetradecenal |

| (Z)-7-tetradecenoic acid |

| (Z)-5-dodecenoic acid |

| (Z)-5-dodecenal |

| (E)-tetradec-9-enal |

| 8,10-tetradecadienal |

| (Z)-non-6-enal |

| (Z)-tetradec-4-ene |

| tridec-1-ene |

| octane-2,3-dione |

| (E)-non-2-enal |

| (E)-dec-2-enal |

| undecane |

| nona-2-one |

| (Z)-henicosene |

| (Z)-7-tricosene |

| 1-methylethyl (Z)-9-hexadecenoate |

| (Z)-8-heptadecene |

| (6Z,9Z)-6,9-heptadecadiene |

| (7Z,9Z)-7,9-heptadecadiene |

| decanal |

| dodecanal |

| tetradecanal |

| tetradec-5-enal |

| tetradec-5,8-dienal |

| dodecyl acetate (B1210297) |

| p-toluquinone |

| 1,4-benzoquinone |

| 2-methyl-1,4-benzoquinone |

| 2-ethyl-1,4-benzoquinone |

| (E4,Z9)-Tetradecadienal |

| (Z)-9-tetradecenal |

| (Z)-7-hexadecenal |

| 2,3-dihydrofarnesol |

| 2,3-dihydrofarnesal |

| geranylgeraniol |

| geranylcitronellol |

| (Z,Z,Z)-octadeca-9,12,15-trien-1-ol |

| ethyl dodecanoate |

| ethyl tetradec-7-enoate |

| ethyl tetradec-9-enoate |

| ethyl hexadec-9-enoate |

| hexadecanol |

| hexadec-7-enal |

| octadeca-9,12-dienol |

| octadeca-9,12,15-trienol |

| octadecanol |

| 9-octadecanamide |

| hexadecanamide |

| octadecanamide |

| 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester |

| oleic acid,eicosyl ester |

| 1,2,3-butanetriol |

| diethyl phthalate |

| d-streptamine, O-6-amino-6-deoxy-à-D-glucopyranosyl- (1-4)-O- (3-deoxy-4-C-methyl-3- (methylamino) -á-L-arabinopyranosyl- (1-6) -2-deoxy- |

| 7-Methy1—Z—tetradecane-1—ol |

| Adenosine, 2—methyl |

| Phytol |

| 3-Nonen-1-ol, (Z)- |

| Oxirane, hexadecyl |

| Hexadecanoic acid, ethyl ester |

| 7-Methy1—Z—tetradecen-1—ol acetate |

| Pentadecane, 2-methyl- |

| (E)-non-4-enal |

Applications in Integrated Pest Management Ipm

Pheromone-Based Monitoring and Trapping Programs